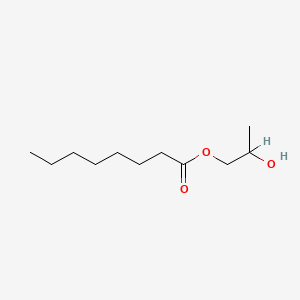
Octanoate de 2-hydroxypropyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxypropyl octanoate is an organic compound belonging to the class of fatty acid esters. It is characterized by its molecular formula, C11H22O3, and is commonly used in various industrial and scientific applications due to its unique chemical properties .
Applications De Recherche Scientifique
2-Hydroxypropyl octanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is utilized in studies involving lipid metabolism and as a model compound for studying ester hydrolysis.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the permeability of pharmaceutical compounds.
Industry: 2-Hydroxypropyl octanoate is employed in the production of cosmetics, lubricants, and plasticizers.
Mécanisme D'action
Target of Action
2-Hydroxypropyl octanoate is a fatty acid ester . Fatty acid esters are known to interact with various targets in the body, including enzymes, receptors, and transport proteins.
Mode of Action
They can also be incorporated into cell membranes, affecting their fluidity and permeability .
Biochemical Pathways
Fatty acid esters can participate in various biochemical processes, including lipid metabolism and signal transduction .
Pharmacokinetics
Fatty acid esters are generally lipophilic, which can influence their absorption and distribution in the body .
Result of Action
Fatty acid esters can affect cell function by altering membrane properties or modulating signal transduction pathways .
Action Environment
The action of 2-Hydroxypropyl octanoate can be influenced by various environmental factors. For example, the presence of other lipids can affect the absorption and distribution of this compound. Additionally, factors such as pH and temperature can influence its stability and efficacy .
Méthodes De Préparation
2-Hydroxypropyl octanoate can be synthesized through esterification reactions involving octanoic acid and 2-hydroxypropyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield .
Analyse Des Réactions Chimiques
2-Hydroxypropyl octanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups under specific conditions.
Comparaison Avec Des Composés Similaires
2-Hydroxypropyl octanoate can be compared with other fatty acid esters such as:
Propylene glycol caprylate: Similar in structure but differs in the length of the fatty acid chain.
Octanoic acid, 1,2-propyleneglycol ester: Another ester of octanoic acid with slight variations in the alcohol component.
Octanoic acid, ester with 1,2-propanediol: Shares similar properties but may exhibit different reactivity and applications.
These comparisons highlight the unique properties of 2-Hydroxypropyl octanoate, such as its specific ester linkage and its effectiveness as a permeation enhancer in pharmaceutical applications.
Propriétés
Numéro CAS |
31565-12-5 |
|---|---|
Formule moléculaire |
C11H24O4 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
octanoic acid;propane-1,2-diol |
InChI |
InChI=1S/C8H16O2.C3H8O2/c1-2-3-4-5-6-7-8(9)10;1-3(5)2-4/h2-7H2,1H3,(H,9,10);3-5H,2H2,1H3 |
Clé InChI |
FSVSNKCOMJVGLM-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)OCC(C)O |
SMILES canonique |
CCCCCCCC(=O)O.CC(CO)O |
Synonymes |
PROPYLENE GLYCOL CAPRYLATE; Octanoic acid, monoester with 1,2-propanediol; PROPYLENEGLYCOLMONOCAPRYLATE; CAPRYOL90; Propylene Glycol Monocaprylate Type I (1 g); Propylene Glycol Monocaprylate Type II (1 g) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















